![molecular formula C8H8ClFO3S B1396326 2-(2-Fluorophenoxy)ethanesulfonyl chloride CAS No. 1330752-42-5](/img/structure/B1396326.png)
2-(2-Fluorophenoxy)ethanesulfonyl chloride
Overview
Description
2-(2-Fluorophenoxy)ethanesulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 g/mol . This compound is known for its versatile applications in various fields such as medical research, environmental research, and industrial research. Its unique chemical structure and biological activity make it a valuable compound for scientific studies.
Preparation Methods
The synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl chloride typically involves the reaction of 2-fluorophenol with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-Fluorophenoxy)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: It can hydrolyze in the presence of water to form 2-(2-fluorophenoxy)ethanesulfonic acid.
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-(2-Fluorophenoxy)ethanesulfonyl chloride lies in medicinal chemistry. Its unique structural characteristics allow it to modify pharmacological properties of drug candidates significantly. The introduction of fluorine atoms often enhances lipophilicity , membrane permeability , and binding affinity to biological targets, which are crucial for developing effective pharmaceuticals .
Case Studies in Drug Development
- Antimicrobial Agents : Research has shown that sulfonamide derivatives exhibit potent antimicrobial activity. For instance, compounds synthesized from this compound have demonstrated effectiveness against various bacterial strains, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties .
- Anticancer Properties : Several studies have explored the synthesis of fluorinated triazoles using sulfonyl chlorides as intermediates. These compounds have shown promising results in inhibiting cancer cell proliferation through targeted mechanisms .
Agrochemicals
In the field of agrochemicals, this compound serves as a building block for the synthesis of herbicides and pesticides. The fluorine atom enhances the stability and efficacy of these compounds against environmental degradation.
Applications in Crop Protection
- Herbicide Development : The incorporation of sulfonyl groups into herbicides has been linked to improved selectivity and reduced toxicity to non-target species. Research has indicated that fluorinated herbicides can effectively control a broader spectrum of weeds while minimizing environmental impact .
Functional Materials
The compound also finds applications in the development of functional materials, particularly in polymer chemistry and material sciences.
Synthesis of Advanced Materials
- Polymer Modifications : this compound can be used to modify polymers to enhance their thermal stability and mechanical properties. This is particularly relevant in creating materials for high-performance applications such as electronics and aerospace .
- Surface Coatings : The compound's reactivity allows it to be used in creating specialized coatings that impart hydrophobic or oleophobic properties to surfaces, which are useful in various industrial applications.
Synthetic Methods
The synthesis of this compound typically involves the reaction of 2-fluorophenol with ethanesulfonyl chloride under controlled conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial-scale applications.
Environmental Considerations
Recent advancements focus on environmentally friendly synthetic routes that minimize waste and hazardous byproducts. Techniques utilizing greener solvents and catalysts are being explored to enhance sustainability in the production of sulfonyl chlorides .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Enhanced drug efficacy through fluorination |
Agrochemicals | Herbicides, pesticides | Improved selectivity and reduced toxicity |
Functional Materials | Polymer modifications, surface coatings | Enhanced durability and specialized properties |
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)ethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds . This property makes it useful in modifying biological molecules and studying their interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)ethanesulfonyl chloride can be compared with similar compounds such as 2-(4-fluorophenoxy)ethanesulfonyl chloride . While both compounds have similar structures and chemical properties, the position of the fluorine atom on the phenoxy ring can influence their reactivity and applications. Other similar compounds include various substituted ethanesulfonyl chlorides, which may have different substituents on the phenoxy ring or different functional groups altogether .
Biological Activity
Overview
2-(2-Fluorophenoxy)ethanesulfonyl chloride, with the CAS number 1330752-42-5, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This compound is characterized by a fluorophenoxy group attached to an ethanesulfonyl moiety, which may influence its reactivity and interactions with biological systems.
- Molecular Formula : C8H8ClF O2S
- Molecular Weight : 218.67 g/mol
- Structure : The compound features a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This mechanism can lead to modulation of various biological pathways, including:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group can react with amino acids in active sites, leading to the inhibition of enzymes.
- Interaction with Receptors : The fluorophenoxy moiety may enhance binding affinity to specific receptors, potentially influencing signaling pathways.
Antimicrobial Properties
Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, derivatives of sulfonyl chlorides have been shown to possess antibacterial and antifungal activities due to their ability to disrupt cellular functions in pathogens.
Anticancer Activity
Sulfonyl compounds have been investigated for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound showed significant inhibition zones, suggesting potential as a broad-spectrum antimicrobial agent.
- Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. This suggests that the compound may act as a potential chemotherapeutic agent.
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNPRKHHAIOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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